molecular formula C5H13BaClNO4P B12423640 Phosphorylcholine-d9 (chloride)

Phosphorylcholine-d9 (chloride)

Cat. No.: B12423640
M. Wt: 363.97 g/mol
InChI Key: JWSWNWQQMFJDTM-VIVYLVLJSA-L
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Description

Phosphorylcholine-d9 (chloride) is a deuterium-labeled derivative of phosphorylcholine chloride. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological studies. Phosphorylcholine is a key component of cell membranes and plays a crucial role in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorylcholine-d9 (chloride) typically involves the reaction of deuterium-labeled choline chloride with phosphoric acid or polyphosphoric acid at elevated temperatures. The reaction conditions often include temperatures ranging from 130°C to 180°C . The resulting phosphorylcholine chloride can then be purified through crystallization and filtration processes.

Industrial Production Methods

In industrial settings, the production of phosphorylcholine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the phosphorylation of choline chloride using phosphoric acid, followed by neutralization with calcium chloride, calcium carbonate, or calcium hydroxide. The product is then subjected to solid-liquid separation, concentration, and crystallization to obtain high-purity phosphorylcholine-d9 (chloride) .

Chemical Reactions Analysis

Types of Reactions

Phosphorylcholine-d9 (chloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of phosphorylcholine-d9 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of phosphorylcholine-d9 (chloride) include various phosphorylated and deuterated derivatives, which are useful in biochemical and physiological studies .

Scientific Research Applications

Phosphorylcholine-d9 (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

Phosphorylcholine-d9 (chloride) exerts its effects through its incorporation into cell membranes and participation in cellular signaling pathways. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the body. The compound targets various molecular pathways, including those involved in phospholipid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Phosphorylcholine-d9 (chloride) can be compared with other choline derivatives such as:

    Choline chloride: A common choline supplement used in various applications.

    Alpha-glycerophosphocholine: Known for its cognitive-enhancing properties.

    Citicoline: Used in the treatment of neurological disorders.

Phosphorylcholine-d9 (chloride) is unique due to its deuterium labeling, which provides advantages in metabolic studies by allowing for precise tracking and analysis .

Properties

Molecular Formula

C5H13BaClNO4P

Molecular Weight

363.97 g/mol

IUPAC Name

barium(2+);2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride

InChI

InChI=1S/C5H14NO4P.Ba.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;;

InChI Key

JWSWNWQQMFJDTM-VIVYLVLJSA-L

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ba+2]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ba+2]

Origin of Product

United States

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